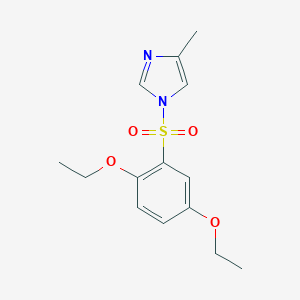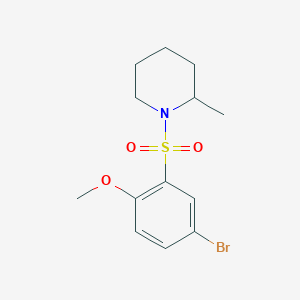
1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine is a chemical compound that belongs to the class of benzenesulfonyl derivatives It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl chloride group attached to a benzene ring, which is further connected to a piperidine ring
Preparation Methods
The synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzenesulfonyl chloride and 2-methylpiperidine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Procedure: The 5-bromo-2-methoxybenzenesulfonyl chloride is added dropwise to a solution of 2-methylpiperidine in the chosen solvent, with stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, or reduced to form a methyl group.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions: Typical reagents include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reactions are often carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors that are involved in key biological processes.
Pathways: It may modulate signaling pathways that regulate cell growth, apoptosis, or immune responses. The exact mechanism is still under investigation, and further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine can be compared with other similar compounds:
Similar Compounds: Examples include 5-bromo-2-methoxybenzenesulfonyl chloride, 2-methylpiperidine, and other benzenesulfonyl derivatives.
Uniqueness: The presence of both the bromine atom and the methoxy group on the benzene ring, along with the piperidine moiety, makes this compound unique. It offers a distinct combination of chemical properties that can be exploited for specific applications.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-10-5-3-4-8-15(10)19(16,17)13-9-11(14)6-7-12(13)18-2/h6-7,9-10H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUFWGJVSROVJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
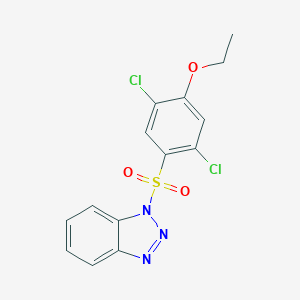
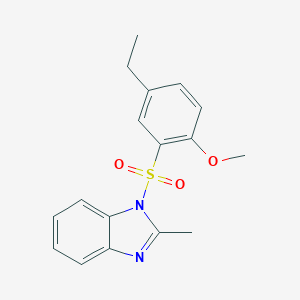
![2-benzyl-1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B345210.png)
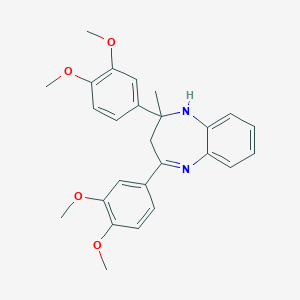
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345212.png)

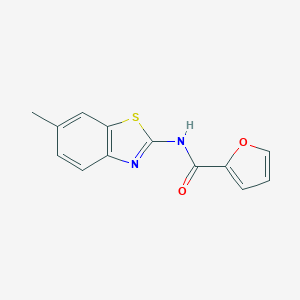
![1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345219.png)
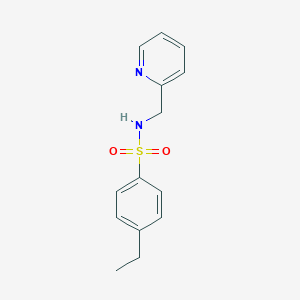
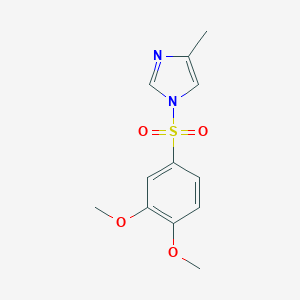
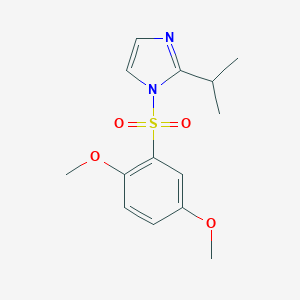
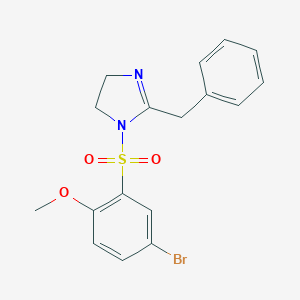
![1-[(3,4-Dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345231.png)
